Dimethyl hydrazine-1,2-dicarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl N-(methoxycarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJLPBVJCYVEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295532 | |
| Record name | dimethyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17643-54-8 | |
| Record name | 17643-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17643-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrazidodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Dimethyl Hydrazine 1,2 Dicarboxylate and Its Derivatives
Direct Synthesis Routes
Direct synthetic methods provide a straightforward approach to obtaining dimethyl hydrazine-1,2-dicarboxylate. These methods typically involve the reaction of a hydrazine (B178648) source with a suitable methyl-containing electrophile.
Reaction of Hydrazine with Methyl Chloroformate
A primary and well-established method for the synthesis of dialkyl hydrazine-1,2-dicarboxylates is the reaction of hydrazine with the corresponding alkyl chloroformate. In the case of this compound, this involves the reaction of hydrazine hydrate (B1144303) with methyl chloroformate. This reaction is analogous to the preparation of ethyl hydrazodicarboxylate, a procedure detailed in Organic Syntheses.
The synthesis is typically carried out by treating a solution of hydrazine hydrate with methyl chloroformate. To neutralize the hydrochloric acid formed during the reaction, a base such as sodium carbonate is added. The temperature of the reaction is carefully controlled to remain below 20°C to prevent side reactions. The product, this compound, precipitates from the reaction mixture and can be isolated by filtration.
A typical procedure involves the dropwise addition of methyl chloroformate to a cooled solution of hydrazine hydrate. Concurrently, a solution of sodium carbonate is added to maintain a basic pH. After the addition is complete, the mixture is stirred to ensure the reaction goes to completion. The resulting solid product is then collected, washed, and dried.
Other Direct Esterification and Carboxylation Approaches
Beyond the use of methyl chloroformate, other direct methods for the synthesis of this compound can be envisioned, drawing from general principles of esterification and carboxylation. One potential route is the direct esterification of hydrazine-1,2-dicarboxylic acid with methanol (B129727) under acidic conditions. However, the stability of hydrazine-1,2-dicarboxylic acid can be a limiting factor.
Another approach involves the reaction of hydrazine with a source of the methoxycarbonyl group. For instance, the reaction of hydrazine hydrate with dimethyl carbonate in a suitable solvent could potentially yield this compound. This method would offer a less hazardous alternative to the use of methyl chloroformate.
Furthermore, direct carboxylation of hydrazine followed by esterification represents another plausible synthetic strategy. This would involve the introduction of two carboxyl groups onto the hydrazine molecule, which would then be esterified using methanol. While conceptually straightforward, the control of such a reaction to achieve the desired dicarboxylate could be challenging.
Synthesis via Mitsunobu Reaction By-products and Analogues
The Mitsunobu reaction, a widely used method for the stereospecific conversion of alcohols to a variety of functional groups, can inadvertently lead to the formation of dialkyl hydrazine-1,2-dicarboxylates. These compounds arise from the reduction of the dialkyl azodicarboxylate reagent used in the reaction.
Formation as a 2:2 Complex with Triphenylphosphine (B44618) Oxide
A notable occurrence in the context of the Mitsunobu reaction is the formation of this compound as a byproduct. nih.gov Research has shown that in some instances, this byproduct can co-crystallize with triphenylphosphine oxide, another byproduct of the reaction, to form a stable 2:2 complex. nih.gov
This complex is held together by hydrogen bonds between the N-H groups of the this compound molecules and the oxygen atom of the triphenylphosphine oxide molecules. nih.gov The formation of this stable crystalline complex can sometimes facilitate the removal of these byproducts from the main reaction mixture, simplifying the purification of the desired product. The isolation of this complex has been reported in the literature, with its structure confirmed by X-ray crystallography. nih.gov
| Complex Component | Stoichiometry |
| This compound | 2 |
| Triphenylphosphine oxide | 2 |
Transesterification Processes in Mitsunobu Reaction Contexts
In scenarios where the Mitsunobu reaction is performed using a dialkyl azodicarboxylate with different alkyl groups than the desired product, or in the presence of an alcohol that can act as a nucleophile, transesterification can occur. nih.gov For example, if diisopropyl azodicarboxylate (DIAD) is used in a reaction that is subsequently worked up with sodium methoxide (B1231860) in methanol, the resulting diisopropyl hydrazine-1,2-dicarboxylate can undergo transesterification to yield this compound. nih.gov
This process involves the exchange of the isopropyl groups for methyl groups from the methanol, catalyzed by the methoxide base. This phenomenon highlights the importance of considering the reaction conditions and workup procedures when dealing with Mitsunobu reactions, as they can lead to the formation of unexpected hydrazine dicarboxylate derivatives.
Derivatization Strategies
This compound possesses reactive N-H bonds that can be exploited for further chemical modifications, allowing for the synthesis of a variety of derivatives. These derivatization strategies typically involve reactions such as alkylation and acylation at the nitrogen atoms.
The presence of two N-H protons allows for mono- or di-alkylation, leading to N-substituted and N,N'-disubstituted hydrazine-1,2-dicarboxylates. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide. The choice of reaction conditions can influence the degree of alkylation.
Alkylation and Arylation of Hydrazine-1,2-dicarboxylates
The alkylation and arylation of hydrazine-1,2-dicarboxylates are fundamental transformations for introducing carbon-based substituents onto the nitrogen atoms. These methods are crucial for building molecular complexity and accessing a broad range of derivatives.
Direct reductive alkylation represents an efficient one-pot method for preparing N-alkylhydrazine derivatives. For instance, the use of α-picoline-borane as a reducing agent allows for the direct reductive alkylation of hydrazine derivatives with various aldehydes and ketones. organic-chemistry.org This approach offers a straightforward route to 1,1-disubstituted hydrazines with good yields. organic-chemistry.org Another strategy involves the use of alcohols as alkylating agents through a borrowing hydrogen strategy, catalyzed by complexes like diaminocyclopentadienone ruthenium tricarbonyl, to yield mono- or dialkylated acyl hydrazides. organic-chemistry.org
Copper-catalyzed N-arylation provides a reliable method for the formation of C-N bonds between hydrazine-1,2-dicarboxylates and aryl partners. Copper(I) iodide (CuI) has been shown to effectively catalyze the coupling of N-acyl-N′-substituted hydrazines with aryl iodides, affording N-acyl-N′,N′-disubstituted hydrazines with high regioselectivity. organic-chemistry.org Similarly, copper(I) oxide can catalyze the N-arylation of diisopropyl azodicarboxylate with aryl trifluoromethanesulfonates. organic-chemistry.org Furthermore, copper-catalyzed addition of arylboronic esters to di-tert-butyl azodicarboxylate yields Boc-protected arylated hydrazine derivatives under mild conditions. organic-chemistry.org
Recent advancements have also explored photoinduced methods for these transformations. An eco-friendly approach for the synthesis of 6-arylated or 6-alkylated 1,2,4-triazine-3,5(2H,4H)-diones involves a photoinduced cross-dehydrogenative coupling reaction with hydrazines. researchgate.netrsc.org This method can be powered by sunlight and has been demonstrated to be scalable. rsc.org Additionally, a visible-light-accelerated protocol for the arylation and alkylation of quinoxalin-2(1H)-ones with hydrazines has been reported, utilizing a hydrazone-based covalent organic framework as a heterogeneous photocatalyst. researchgate.net
Ruthenium(II)-Catalyzed Oxidative Functionalization of Arylhydrazine-1,2-dicarboxylates
A novel and efficient method for the synthesis of highly substituted enecarbamates and trisubstituted alkenes involves the Ruthenium(II)-catalyzed oxidative functionalization of arylhydrazine-1,2-dicarboxylates with internal alkynes. nih.govacs.orgnih.govacs.org This strategy proceeds through a sequential C-C and C-N bond formation, offering a highly regio- and stereoselective route to these valuable compounds. nih.govacs.org The reaction is characterized as a redox-neutral C-H bond hydroarylation followed by an N-N bond cleavage. acs.org
The catalytic cycle is initiated by the C-H bond activation of the arylhydrazine-1,2-dicarboxylate, followed by insertion of the alkyne and subsequent N-N bond cleavage. acs.org This process provides direct access to enecarbamates and trisubstituted alkenes, which are important precursors in the synthesis of nitrogen-containing heterocycles and chiral amines. nih.govacs.org The reaction conditions typically involve a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂, and an additive like sodium acetate (B1210297) or copper(II) acetate, in a suitable solvent at elevated temperatures. acs.org
The scope of this reaction is broad, accommodating a variety of substituted arylhydrazine-1,2-dicarboxylates and 1,2-disubstituted alkynes. acs.org The electronic nature and position of substituents on the aryl ring of the hydrazine derivative, as well as the steric and electronic properties of the alkyne, can influence the reaction's efficiency and selectivity. acs.org
Formation of Substituted Enecarbamates and Trisubstituted Alkenes
The Ruthenium(II)-catalyzed methodology described in the previous section is a primary example of a modern approach to synthesizing substituted enecarbamates and trisubstituted alkenes from hydrazine-1,2-dicarboxylate precursors. nih.govacs.orgnih.govacs.org Enecarbamates are valuable synthetic intermediates, acting as stable nucleophiles and precursors for asymmetric reductions to form highly substituted chiral amines. nih.govacs.org
This Ru(II)-catalyzed reaction provides a direct and atom-economical route to these structures, overcoming some limitations of traditional methods which often require multiple steps and are limited to less substituted products. nih.govacs.org The reaction of an arylhydrazine-1,2-dicarboxylate with an internal alkyne can be tuned to selectively produce either the enecarbamate or the trisubstituted alkene by modifying the reaction conditions. acs.orgacs.org For example, the use of sodium acetate as an additive tends to favor the formation of the enecarbamate, while copper(II) acetate can promote the formation of the trisubstituted alkene. acs.org
Below is an interactive data table showcasing examples of substituted enecarbamates and trisubstituted alkenes synthesized via this Ru(II)-catalyzed methodology.
| Compound Name | Structure | Yield (%) | Melting Point (°C) | Reference |
| Methyl (Z)-(2-(1-((Methoxycarbonyl)amino)-1-phenylbut-1-en-2-yl)phenyl)carbamate | 3c | 68 | 130–132 | nih.gov, acs.org |
| Methyl (Z)-(2-(5-Bromo-2-((methoxycarbonyl)amino)phenyl)-1,2-diphenylvinyl)carbamate | 3m | 75 | 200–202 | nih.gov, acs.org |
| (E)-Dimethyl 1-(4-Methyl-2-(1-phenylhex-1-en-2-yl)phenyl)hydrazine-1,2-dicarboxylate | 4b | 43 | 118–120 | acs.org |
| (E)-Dimethyl 1-(4-Bromo-2-(1-phenylhex-1-en-2-yl)phenyl)hydrazine-1,2-dicarboxylate | 4d | 41 | 115–117 | acs.org |
| (E)-Dimethyl 1-(5-Bromo-2-(1-phenylhex-1-en-2-yl)phenyl)hydrazine-1,2-dicarboxylate | 4e | 39 | 138–140 | acs.org |
| (E)-Dimethyl 1-(4-Methoxy-2-(1-phenylbut-1-en-2-yl)phenyl)hydrazine-1,2-dicarboxylate | 4h | 40 | 120–122 | acs.org |
Hydrazino Acid Derivatives and Borylated Analogues
Hydrazino acids are non-natural amino acids that can induce specific secondary structures in peptides, such as the hydrazino turn. nih.gov The synthesis of α-hydrazino acid derivatives often begins with the corresponding α-amino acid. A common route involves the nucleophilic substitution of an α-bromo acid, derived from the α-amino acid, with hydrazine hydrate. nih.gov The resulting α-hydrazino acid can then be protected, for example with an Fmoc group on the Nβ atom, to be used in solid-phase peptide synthesis. nih.gov
A particularly interesting class of derivatives is the borylated analogues. α-Boryl-α-hydrazinoacetic acid is a highly functionalized building block that can be synthesized from α-borylacetaldehyde. thieme-connect.deresearchgate.net This compound can be readily converted into various α-borylated azoles and diazines. thieme-connect.de The synthesis involves the treatment of α-borylacetaldehyde with di-tert-butyl azodicarboxylate (DBAD), followed by a Pinnick oxidation, to afford the highly functionalized MIDA boronate in high yield over two steps in a one-pot fashion. thieme-connect.de The hydrazine moiety in these compounds can be further manipulated, for example, by deprotection of the Boc group and subsequent reaction with 1,3- or 1,4-electrophiles to form N-heterocycle-substituted α-carboxy MIDA boronates. thieme-connect.de
Aerobically-Initiated C(sp³)-H Bond Amination with Activated Azodicarboxylates
A significant advancement in C-N bond formation is the direct amination of C(sp³)-H bonds. researchgate.netrsc.org A transition-metal-free approach has been developed for the α-C(sp³)-H amination of ethereal compounds using activated azodicarboxylates, such as diisopropyl azodicarboxylate, as the nitrogen source. researchgate.netrsc.org This reaction is initiated by atmospheric oxygen, which facilitates the formation of ethereal radical intermediates. researchgate.netrsc.org
The efficiency of this aerobic C-H activation is greatly enhanced by the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as the solvent. researchgate.net Experimental and theoretical studies have shown that hydrogen bonding between the fluorinated alcohol and the azodicarboxylate plays a key role, increasing the susceptibility of the azodicarboxylate to react with radicals. researchgate.netrsc.org This method provides a direct route to functionalize otherwise inert C-H bonds adjacent to an ether oxygen, yielding the corresponding hydrazine dicarboxylate adducts. researchgate.net
An example of this reaction is the amination of 1,4-dioxane (B91453) with diisopropyl azodicarboxylate in HFIP, which, after 72 hours, affords diisopropyl 1-(1,4-dioxan-2-yl)hydrazine-1,2-dicarboxylate in 71% yield. researchgate.net
One-pot Synthesis of Hydrazine Derivatives from Aldehydes via Radical Addition
A sustainable and eco-friendly method for the synthesis of hydrazine derivatives involves a one-pot procedure starting from aldehydes. researchgate.netdaneshyari.com This process utilizes radical addition reactions and is promoted by Lewis acids. researchgate.net The reaction proceeds through the condensation of an aldehyde with a benzhydrazide, followed by the radical addition of an alkyl group to the C=N bond of the resulting hydrazone. researchgate.net This tin-free radical approach provides moderate-to-high yields of the desired hydrazine derivatives. researchgate.net
Another example of a radical-based synthesis is the "on water" addition of alkyl iodides to the C=N bond of hydrazones. researchgate.net This environmentally benign reaction uses diphenylsilane (B1312307) and triethylborane (B153662) to generate the alkyl radical, which then adds to the hydrazone to give the corresponding addition products in good yields. researchgate.net This protocol has been successfully applied to the synthesis of 3-substituted isoindolinone derivatives. researchgate.net
Structural Characterization and Spectroscopic Analysis
X-ray Crystallography Studies
X-ray crystallography offers an unparalleled, detailed view into the solid-state structure of molecules. For dimethyl hydrazine-1,2-dicarboxylate, these studies have been particularly insightful when co-crystallized with triphenylphosphine (B44618) oxide, forming a stable adduct.
In a notable crystallographic study, the title compound was analyzed as a 1:1 adduct with triphenylphosphine oxide (C₄H₈N₂O₄·C₁₈H₁₅OP). The crystal structure reveals that two molecules of this compound and two molecules of triphenylphosphine oxide are linked, related by a twofold rotational axis. This arrangement underscores the specific intermolecular interactions that govern the crystal packing. The formation of this adduct is significant as both this compound and triphenylphosphine oxide are common by-products of the Mitsunobu reaction, and their ability to form a stable, crystalline complex can interfere with the isolation of desired reaction products.
The fundamental bond lengths within the this compound molecule remain largely unchanged upon adduct formation, with variations of less than 0.01 Å when compared to the pure crystalline form. This suggests that the formation of the adduct does not significantly perturb the intrinsic geometry of the hydrazine (B178648) derivative.
The stability of the crystalline adduct is significantly influenced by a network of hydrogen bonds. Primary among these are the moderately strong N—H···O hydrogen bonds formed between the hydrazine N-H protons and the oxygen atom of the triphenylphosphine oxide. These interactions are the principal force holding the two different molecular components together in the crystal lattice.
A key conformational feature of the hydrazine moiety is the torsion angle defined by the H—N—N—H atoms. In the crystalline adduct with triphenylphosphine oxide, this torsion angle is reported to be 105°. This represents an increase from the 95° angle observed in the crystal structure of pure this compound. This change in torsion angle upon adduct formation indicates a conformational adjustment within the hydrazine backbone to accommodate the hydrogen bonding interactions with the bulky triphenylphosphine oxide molecules. The observed torsion angle of 105° in the adduct is nearly identical to that found in a similar adduct of di(isopropyl) hydrazine-1,2-dicarboxylate, suggesting a consistent conformational preference in such hydrogen-bonded assemblies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing valuable information about molecular structure and connectivity in solution.
One would expect to observe a singlet for the six equivalent protons of the two methyl groups. The chemical shift for these protons would likely appear in the range of 3.6-3.8 ppm, characteristic of methyl esters. Additionally, a broad singlet corresponding to the two N-H protons would be expected. The chemical shift of this peak can be highly variable, depending on the solvent, concentration, and temperature, but would likely appear further downfield.
Similarly, specific experimental ¹³C NMR data for this compound is not detailed in the provided search results. Based on the symmetry of the molecule, two distinct signals would be predicted in the proton-decoupled ¹³C NMR spectrum.
A signal corresponding to the two equivalent methyl carbons (-OCH₃) would be expected in the upfield region of the spectrum, typically around 50-55 ppm. The second signal would correspond to the two equivalent carbonyl carbons of the ester groups (C=O). This signal would appear significantly downfield, generally in the range of 155-165 ppm.
Investigation of Rotamers and Stereodynamics of the N−N Bond
Interestingly, when the compound forms an adduct with triphenylphosphine oxide, the H−N−N−H torsion angle increases to 105°. nih.govresearchgate.net This change highlights the conformational flexibility of the N-N bond, which can be influenced by its immediate chemical environment, such as the formation of hydrogen bonds. nih.govresearchgate.net The energetic barrier to rotation around the N-N bond and the relative stability of different rotamers are key parameters in understanding the molecule's dynamic behavior in various phases.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound shows a characteristic absorption band for the carbonyl (C=O) group. nih.govresearchgate.net The stretching vibration of this group is a strong indicator of the ester functional groups within the molecule.
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) | Source(s) |
| Carbonyl (Ester) | C=O Stretch | 1731 | nih.govresearchgate.net |
The observed frequency of 1731 cm⁻¹ falls squarely within the typical range for the C=O stretching of ester functional groups, which is generally found between 1750-1735 cm⁻¹. udel.edu This strong absorption is one of the most easily recognizable peaks in the compound's IR spectrum. udel.edu
The stretching vibrations of N-H and C-H bonds provide further structural confirmation and are observed in the higher frequency region of the IR spectrum.
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) | Source(s) |
| Amine | N-H Stretch | 3229 (and a shoulder at 3180) | nih.govresearchgate.net |
| Methyl | C-H Stretch | 3023 and 2952 | nih.govresearchgate.net |
The N-H stretching frequency is typically observed in the 3500-3200 cm⁻¹ range. libretexts.org The value of 3229 cm⁻¹ recorded for this compound is consistent with this, indicating the presence of the hydrazine N-H moieties. nih.govresearchgate.netlibretexts.org The C-H stretching frequencies at 3023 and 2952 cm⁻¹ are characteristic of the methyl (CH₃) groups attached to the oxygen atoms of the carboxylate functions. nih.govresearchgate.netkau.edu.sa Absorptions just above 3000 cm⁻¹ can sometimes indicate C-H bonds on sp²-hybridized carbons, while those just below 3000 cm⁻¹ are typical for sp³-hybridized carbons, as seen here. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, the molecular formula is C₄H₈N₂O₄. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₄H₈N₂O₄ |
| Calculated Exact Mass | 148.0484 u |
An experimental HRMS measurement yielding a mass-to-charge ratio very close to the calculated exact mass would serve as definitive confirmation of the compound's molecular formula.
In a mass spectrum, the unfragmented ion of the original molecule is known as the molecular ion or parent peak. For this compound, a parent peak at a mass-to-charge ratio (m/z) of 148 is clearly visible. nih.govresearchgate.net This peak corresponds to the nominal molecular weight of the compound (C₄H₈N₂O₄).
The molecular ions are often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk While the specific fragmentation pattern for this compound is not detailed in the provided sources, related diacylhydrazine derivatives are known to undergo dissociation reactions that can involve intramolecular rearrangement. nih.gov The analysis of these fragmentation patterns can provide valuable information about the molecule's structure and the relative stability of its constituent parts.
Chemical Reactivity and Reaction Mechanisms
Participation in Mitsunobu Reactions
The Mitsunobu reaction is a versatile method in organic synthesis for the conversion of alcohols to a variety of other functional groups. Within this reaction, dimethyl hydrazine-1,2-dicarboxylate plays a significant role, primarily as a byproduct and an intermediate.
This compound is frequently identified as a major byproduct in Mitsunobu reactions. thieme-connect.comnih.gov These reactions typically employ a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.com The azodicarboxylate is reduced during the reaction, leading to the formation of the corresponding hydrazine-1,2-dicarboxylate. thieme-connect.com
The presence of this byproduct can complicate the purification of the desired product. thieme-connect.com For instance, in the alkylation of N3-benzoylthymine and uracil using allyl and propargyl alcohol, triphenylphosphine, and diisopropyl azodicarboxylate, the resulting diisopropyl hydrazine-1,2-dicarboxylate can interfere with the isolation of the target molecule. thieme-connect.com In some cases, a transesterification can occur during workup, converting the initial hydrazine (B178648) dicarboxylate byproduct into this compound. nih.gov
The formation of this compound in a Mitsunobu reaction begins with the nucleophilic attack of the phosphine on the azodicarboxylate. This step generates a betaine intermediate, which then deprotonates a nucleophile (often a carboxylic acid) to create an ion pair. The alcohol reactant is subsequently activated by the phosphine-azodicarboxylate adduct. The reduced form of the azodicarboxylate, the hydrazine dicarboxylate, is generated after the transfer of the alcohol's proton.
A notable aspect of the stability of this compound as a byproduct is its ability to form a stable crystalline complex with triphenylphosphine oxide, another major byproduct of the Mitsunobu reaction. thieme-connect.comnih.gov X-ray crystallography has revealed that in this complex, two molecules of this compound are connected to two molecules of triphenylphosphine oxide through N—H⋯O hydrogen bonds of moderate strength. nih.gov The formation of this stable adduct can be attributed to these strong hydrogen bonding interactions. nih.gov
| Parameter | Value in Pure Crystal | Value in Adduct with Triphenylphosphine Oxide |
| H—N—N—H Torsion Angle | 95° | 105° |
Reactions with Carbonyl Compounds
While hydrazines, in general, are known to react with carbonyl compounds, specific documented examples of this compound participating in these reactions are not prevalent in the reviewed scientific literature.
There is a lack of specific research detailing the condensation reactions of this compound with aldehydes and ketones.
Similarly, the formation of hydrazones specifically from the reaction of this compound with carbonyl compounds is not extensively reported.
Oxidative Properties and Dehydrogenation Reactions
Information regarding the specific oxidative properties and participation of this compound in dehydrogenation reactions is limited in the available scientific literature. While the oxidative dehydrogenation of hydrazines to azo compounds is a known transformation, thieme-connect.comresearchgate.net and various catalysts have been developed for the dehydrogenation of hydrazine, exlibrisgroup.comnih.gov specific studies focusing on this compound in this context are not readily found.
Conversion of Alcohols to Aldehydes and Thiols to Disulfides via Diazenedicarboxylates
The conversion of alcohols to aldehydes represents a fundamental transformation in organic synthesis. While direct conversion using diazenedicarboxylates is a feature of reactions like the Mitsunobu reaction (which typically proceeds to an ester or other substituted product), related catalytic systems involving hydrazine derivatives can achieve this oxidation. For instance, acceptorless dehydrogenative coupling of alcohols can be catalyzed by transition metal complexes in the presence of hydrazine. elsevierpure.comelsevierpure.com In these processes, the alcohol is first oxidized to an aldehyde, which can then react with hydrazine to form a hydrazone or an azine. elsevierpure.comlibretexts.org For example, ruthenium pincer complexes can catalyze the direct synthesis of azines from alcohols and hydrazine, a process that necessarily involves the intermediate formation of an aldehyde. elsevierpure.com
The oxidative coupling of thiols to form disulfides is a crucial reaction in various chemical and biological contexts. biolmolchem.com This transformation can be achieved using a wide array of oxidizing agents and catalysts. The general mechanism often involves the formation of a thiyl radical, which then dimerizes. nih.govnih.gov While not always directly employing this compound, the principles of oxidation are relevant. The conversion is typically promoted by oxidants that can accept electrons from the thiol, facilitating the S-S bond formation. nih.govresearchgate.net Various methods have been developed for this transformation, highlighting its importance in synthetic chemistry. biolmolchem.comresearchgate.net
Pericyclic Reactions
Pericyclic reactions are a class of reactions that proceed through a cyclic transition state. This compound and its related azo-dicarboxylates are known to participate in such reactions, most notably as dienophiles in Diels-Alder reactions and as enophiles in Ene reactions.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org Azodicarboxylates, the oxidized form of hydrazine-1,2-dicarboxylates, are effective dienophiles in hetero-Diels-Alder reactions due to the electron-withdrawing nature of the carboxylate groups, which activates the N=N double bond. This reaction provides a direct route to tetrahydropyridazine derivatives.
Similarly, in the Ene reaction, an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a multiple bond (the "enophile"), such as an azodicarboxylate. This process involves the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen atom. The use of 1-hydrazinodienes in Lewis acid-catalyzed Diels-Alder reactions has been shown to be both regio- and diastereoselective, providing a pathway to complex cyclohexene structures after subsequent transformations. nih.gov
Investigation of Catalyzed Reactions
The reactivity of this compound and its derivatives can be significantly enhanced and controlled through the use of transition metal catalysts. Research has focused on developing novel synthetic methods utilizing catalysts based on ruthenium and copper.
A novel method for synthesizing highly substituted enecarbamates has been developed through the Ruthenium(II)-catalyzed redox-neutral C-H bond activation of arylhydrazine-1,2-dicarboxylates. nih.govacs.orgnih.gov This reaction proceeds via a sequential hydroarylation and N-N bond cleavage when reacted with internal alkynes. nih.govacs.org The catalyst, typically a ruthenium dimer such as [Ru(p-cymene)Cl2]2, facilitates the C-C and C-N bond formation in a highly regio- and stereoselective manner. nih.govacs.org The reaction conditions generally involve heating the substrates in a suitable solvent like trifluoroethanol in the presence of the ruthenium catalyst and an additive like sodium acetate (B1210297). acs.orgacs.org
Table 1: Ruthenium(II)-Catalyzed Synthesis of Enecarbamates
| Entry | Arylhydrazine-1,2-dicarboxylate | Alkyne | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Dimethyl 1-(3,4-dimethylphenyl)hydrazine-1,2-dicarboxylate | But-1-yn-1-ylbenzene | (E)-Dimethyl 1-(2-(1-phenylhex-1-en-2-yl)phenyl)hydrazine-1,2-dicarboxylate | 37 |
Data sourced from research on Ru(II)-catalyzed oxidative functionalization. nih.govacs.org
Copper(II) acetate monohydrate is a versatile and environmentally benign catalyst used in various organic syntheses. researchgate.netspectrumchemical.com In the context of reactions involving arylhydrazine-1,2-dicarboxylates, it has been used in conjunction with a Ruthenium(II) catalyst to synthesize trisubstituted alkenes. acs.org The typical procedure involves reacting a dimethyl arylhydrazine-1,2-dicarboxylate with an alkyne in the presence of both [Ru(p-cymene)Cl2]2 and copper(II) acetate monohydrate in a solvent like dioxane at elevated temperatures. acs.org This dual catalytic system promotes a sequential hydroarylation and N-N bond cleavage to yield the desired alkene products. acs.org Copper(II) acetate is also known to catalyze the oxidation of hydrazones to generate diazo compounds, which are valuable intermediates in organic synthesis. nih.gov
Table 2: Ru(II)/Cu(II) Co-catalyzed Synthesis of Trisubstituted Alkenes
| Entry | Arylhydrazine-1,2-dicarboxylate | Alkyne | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dimethyl 1-(3,4-dimethylphenyl)hydrazine-1,2-dicarboxylate | 1,2-diphenylethyne | [Ru(p-cymene)Cl2]2, Cu(OAc)2·H2O | Trisubstituted alkene derivative | - |
Note: Specific yield data for the co-catalyzed reaction is limited in the provided context, but the system has been established for these transformations. acs.orgacs.org
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Dimethyl hydrazine-1,2-dicarboxylate, these calculations elucidate its preferred three-dimensional arrangements and the nature of its chemical bonds.
The equilibrium structure of this compound has been determined by X-ray crystallography. researchgate.net In the solid state, the molecule's conformation is a key characteristic. A critical parameter in hydrazine (B178648) derivatives is the torsion angle around the N-N bond. For pure this compound, the H-N-N-H torsion angle has been reported to be 95°. researchgate.net This gauche conformation is a common feature in hydrazine derivatives, resulting from a balance between the steric repulsion of the substituent groups and the electronic effects of the nitrogen lone pairs.
Computational studies on related N,N'-disubstituted hydrazine-1-carbothioamides have shown that both folded and extended conformations can be stable, with the energy difference between them being relatively small (2-4 kcal mol⁻¹). mdpi.com For this compound, theoretical calculations would similarly explore the potential energy surface with respect to rotation around the N-N and N-C bonds to identify all stable conformers and the energy barriers separating them.
Table 1: Selected Structural Parameter for this compound
| Parameter | Value | Method |
|---|
Note: This value is reported in a study of a co-crystal, referencing the work of Wang et al., 2007 for the pure compound.
The electronic properties of this compound are significantly influenced by the presence of the two electron-withdrawing methyl carboxylate groups attached to the hydrazine nitrogen atoms. Density Functional Theory (DFT) is a common computational method used to investigate these properties in related hydrazine derivatives. imist.mamdpi.comnih.gov
Such studies typically involve the analysis of:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In hydrazine derivatives, the HOMO is often localized on the nitrogen lone pairs, while the LUMO may be distributed over the carbonyl groups. The energy gap between the HOMO and LUMO is an indicator of chemical stability. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and bonding interactions. For this molecule, it would quantify the delocalization of the nitrogen lone pair electrons towards the carbonyl groups, indicating the strength of the n → π* interaction.
Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, negative potential is expected around the carbonyl oxygen atoms, while the N-H protons would be regions of positive potential. imist.ma
Molecular Dynamics Simulations
Specific molecular dynamics (MD) simulations for this compound are not extensively reported in the reviewed scientific literature. However, MD is a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov
For a small molecule like this compound, MD simulations could provide valuable information on:
Conformational Dynamics: While quantum calculations identify stable conformers, MD simulations can model the transitions between these conformations in different environments (e.g., in aqueous solution or organic solvents) over time.
Solvation Effects: MD can simulate the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell and its influence on the molecule's structure and dynamics.
Aggregation Behavior: These simulations can predict the tendency of molecules to self-associate or form aggregates in solution, a property relevant in various chemical and biological contexts. nih.gov
The general methodology involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated box with solvent molecules, and solving Newton's equations of motion over a series of small time steps.
Structure-Activity Relationship (SAR) Modeling
There are no specific Structure-Activity Relationship (SAR) models for this compound available in the surveyed literature, as this would require a dataset of its biological activities. However, SAR and Quantitative Structure-Activity Relationship (QSAR) studies are frequently performed on broader classes of hydrazine and hydrazide derivatives to correlate their chemical structures with observed biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. jptcp.comacs.orgjppres.com
These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. Key steps in developing a QSAR model for a series of hydrazine derivatives would include:
Data Collection: Assembling a set of compounds with experimentally measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP).
Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates the descriptors to the biological activity.
Validation: Testing the predictive power of the model using internal and external validation techniques.
Such models help in understanding which molecular features are important for a specific biological effect and guide the design of new, more potent compounds. acs.org
Table 3: Common Descriptors in QSAR Studies of Hydrazine/Hydrazide Derivatives
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Governs electrostatic and covalent interactions |
| Steric | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Influences binding affinity with biological targets |
| Lipophilic | Partition Coefficient (LogP), LogS | Affects membrane permeability and transport |
Advanced Applications in Organic Synthesis
Precursors in Complex Molecule Synthesis
The unique structural features of dimethyl hydrazine-1,2-dicarboxylate make it an ideal starting material for the construction of more elaborate molecular architectures, including substituted hydrazines and various heterocyclic systems.
The synthesis of trisubstituted hydrazines is a significant endeavor in organic chemistry due to their presence in various biologically active compounds and their utility as synthetic intermediates. This compound provides a platform for the sequential and controlled introduction of substituents onto the hydrazine (B178648) core. The general strategy involves the N-alkylation of the protected hydrazine, followed by further modification and/or deprotection.
The process is analogous to methodologies developed for similar protected hydrazines, such as di-tert-butyl hydrazine-1,2-dicarboxylate. nih.gov The methoxycarbonyl groups can be selectively removed, often under different conditions, which allows for the stepwise introduction of various alkyl or aryl groups. A typical sequence would involve:
Mono- or Di-alkylation: The nitrogen atoms of this compound can be alkylated under basic conditions using alkyl halides. The extent of alkylation can be controlled by stoichiometry and reaction conditions.
Selective Deprotection: One of the methoxycarbonyl groups can be selectively cleaved to yield a monosubstituted protected hydrazine.
Further Substitution: The newly freed nitrogen can then be subjected to further alkylation or arylation, leading to a trisubstituted, partially protected hydrazine.
Final Deprotection: Removal of the remaining protecting group yields the desired trisubstituted hydrazine.
This stepwise approach offers a high degree of control over the final substitution pattern, which is crucial for creating complex and well-defined hydrazine derivatives. organic-chemistry.org A general scheme for this transformation is presented below:
| Step | Reaction | Description |
| 1 | N-Alkylation | Reaction of this compound with an alkyl halide (R-X) in the presence of a base to introduce the first substituent. |
| 2 | Selective Deprotection | Removal of one methoxycarbonyl group to expose a free NH group. |
| 3 | Second N-Alkylation | Introduction of a second, different substituent (R'-X) onto the newly exposed nitrogen. |
| 4 | Final Deprotection | Removal of the second methoxycarbonyl group to yield the trisubstituted hydrazine. |
This table illustrates a generalized pathway for the synthesis of trisubstituted hydrazines.
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a key building block for various heterocyclic systems, most notably pyrazoles and their derivatives. The classical Knorr pyrazole (B372694) synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comorganic-chemistry.org
By using this compound, the resulting pyrazole is initially protected at one of the nitrogen atoms. This N-protection is advantageous for several reasons:
It can direct the regioselectivity of the initial cyclization reaction.
It allows for subsequent selective functionalization of the other nitrogen atom in the pyrazole ring.
The protecting group can be removed at a later stage in the synthetic sequence.
The reaction of this compound with a β-diketone proceeds via a cyclocondensation reaction to form a 1-(methoxycarbonyl)-pyrazole derivative. This intermediate can then be either deprotected to give the free pyrazole or subjected to further transformations. This methodology provides access to a wide array of substituted pyrazoles, which are privileged structures in drug discovery. nih.govnih.gov
| Reactant 1 | Reactant 2 | Resulting Heterocycle (Intermediate) | Potential Final Product |
| This compound | 1,3-Diketone | 1-(Methoxycarbonyl)-pyrazole | Substituted Pyrazole |
| This compound | α,β-Unsaturated Ketone | 1-(Methoxycarbonyl)-pyrazoline | Substituted Pyrazoline or Pyrazole (after oxidation) |
| This compound | Heterocyclic 1,2-dicarboxylic acid ester | Fused Heterocyclic System | Polycyclic Heteroaromatics |
This table showcases the versatility of this compound in synthesizing various heterocyclic scaffolds.
The development of catalytic, enantioselective methods for the formation of C-N bonds is a major focus of modern organic synthesis. While direct applications of this compound in this area are still emerging, the use of related protected hydrazine reagents, such as di-tert-butyl azodicarboxylate (DtBAD), in enantioselective α-hydrazination of carbonyl compounds highlights the potential of this class of molecules. nih.gov
In such reactions, a chiral organocatalyst, often derived from Cinchona alkaloids, activates the carbonyl substrate towards nucleophilic attack by the protected hydrazine reagent. The protecting groups on the hydrazine are crucial for modulating its reactivity and preventing side reactions. The resulting α-hydrazino carbonyl compound is a valuable chiral building block that can be further transformed into chiral α-amino acids and other important molecules.
The principles of these reactions suggest that this compound could be a viable nitrogen source in similar enantioselective transformations. The development of new catalytic systems tailored to this specific reagent could open up new avenues for the asymmetric synthesis of nitrogen-containing compounds.
Role in Medicinal Chemistry and Pharmaceutical Development (excluding dosage/administration)
Hydrazine-containing compounds have a long history in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. iscientific.orgresearchgate.netmaterialsciencejournal.org this compound provides a stable and versatile scaffold for the development of new potential therapeutic agents.
The core structure of this compound allows for the systematic introduction of various functional groups, leading to the creation of libraries of novel compounds for biological screening. The two nitrogen atoms can be functionalized with a wide range of substituents, and the ester functionalities can be modified to amides or other derivatives. This derivatization is a key strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound.
Hydrazone derivatives, which can be prepared from hydrazine compounds, are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. omicsonline.org By using this compound as a starting point, medicinal chemists can synthesize a diverse array of protected hydrazones. Subsequent modification or removal of the methoxycarbonyl protecting groups can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles. The ability to create diverse molecular structures from a single, readily available starting material is a significant advantage in the drug discovery process. organic-chemistry.org
| Pharmacological Activity | General Structure of Active Hydrazine Derivatives |
| Antimicrobial | Hydrazones with aromatic or heterocyclic substituents. |
| Anti-inflammatory | N-Arylhydrazides and related compounds. |
| Anticancer | Bis-substituted hydrazines with specific pharmacophores. |
| Antidepressant | Monoamine oxidase inhibitors often contain a hydrazine or hydrazide moiety. |
This table provides a general overview of the types of biological activities observed in hydrazine derivatives.
Development of Novel Catalytic Systems
The ability of hydrazine derivatives to coordinate with metal centers has led to their exploration as ligands in catalysis. This compound can act as a bidentate ligand, coordinating to a metal through its nitrogen atoms. The formation of stable complexes is a prerequisite for the development of new catalytic systems.
An example of the coordinating ability of this molecule is the formation of a stable crystalline complex with triphenylphosphine (B44618) oxide. nih.gov While this specific adduct is not a catalyst, it demonstrates the potential for this compound to participate in well-defined coordination spheres.
The development of novel catalysts often involves the synthesis and screening of a variety of metal-ligand complexes. By incorporating this compound or its derivatives as ligands, it may be possible to develop new catalysts for a range of organic transformations. For instance, metal complexes of hydrazones have been investigated for their catalytic applications. researchgate.net The electronic properties of the hydrazine ligand can be tuned by altering the substituents, which in turn can influence the reactivity and selectivity of the metal catalyst. This area of research holds promise for the discovery of new and efficient catalytic systems for challenging chemical reactions.
Organocatalysis with Hydrazine-1,2-bis(carbothioate)
Hydrazine-1,2-bis(carbothioate) derivatives have emerged as effective organocatalysts in various organic transformations. Their utility is particularly highlighted in reactions where a recyclable and mild catalyst system is beneficial. Research has focused on modifying the structure of these catalysts, for instance, by introducing fluorous tags to facilitate easy recovery and reuse without compromising catalytic activity.
A notable application of these organocatalysts is in the synthesis of β-chloroethers using N-chlorosuccinimide (NCS) as the chlorine source. A novel fluorous hydrazine-1,2-bis(carbothioate) has demonstrated good catalytic activity under mild reaction conditions for this transformation. mdpi.com The catalyst can be efficiently recovered through fluorous solid-phase extraction (F-SPE) and reused multiple times with sustained purity and performance. mdpi.com This approach avoids the use of environmentally harmful perfluorinated solvents, aligning with the principles of green chemistry. mdpi.com
The preparation of this fluorous organocatalyst involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with di(1H-imidazol-1-yl)methanethione, followed by reaction with hydrazine hydrochloride in the presence of triethylamine. mdpi.comrsc.org
In addition to the synthesis of β-chloroethers, fluorous hydrazine-1,2-bis(carbothioate) in combination with NCS has proven to be an efficient catalytic system for the acetalization of aldehydes with alcohols. rsc.org This method allows for the protection of aldehydes under mild conditions, and the catalyst can be recovered with excellent purity for subsequent use. rsc.org The general procedure involves stirring the catalyst and NCS in an alcohol, such as methanol (B129727), followed by the addition of the aldehyde. rsc.org
The effectiveness of this catalytic system in the acetalization of various aldehydes is demonstrated by the high yields achieved under mild conditions. The data presented in the following table showcases the versatility of this organocatalyst.
Table 1: Acetalization of Aldehydes Catalyzed by Fluorous Hydrazine-1,2-bis(carbothioate) and NCS
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Phenylpropionaldehyde | 1,1-Dimethoxy-3-phenylpropane | 1 | 95 |
| 2 | Benzaldehyde | Benzaldehyde dimethyl acetal | 1 | 96 |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde dimethyl acetal | 1 | 97 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde dimethyl acetal | 1.5 | 98 |
| 5 | Cinnamaldehyde | Cinnamaldehyde dimethyl acetal | 1.5 | 95 |
The research findings indicate that these hydrazine-1,2-bis(carbothioate) derivatives are promising organocatalysts due to their high efficiency, mild reaction conditions, and potential for recyclability, which are all significant advantages in sustainable organic synthesis. mdpi.comrsc.org
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways
Currently, dimethyl hydrazine-1,2-dicarboxylate is recognized as a significant by-product of the Mitsunobu reaction. nih.govresearchgate.net This reaction, while a cornerstone of organic synthesis for the alkylation of nucleophiles, can lead to the formation of this hydrazine (B178648) derivative, which may complicate the isolation of the desired product. nih.govresearchgate.net Future research will likely focus on two main avenues: minimizing its formation in the Mitsunobu reaction to improve the efficiency of the primary synthesis and developing novel, direct, and high-yield synthetic routes to this compound itself.
The development of new synthetic methodologies could involve exploring alternative reagents and catalysts that offer greater selectivity and efficiency. Drawing inspiration from the synthesis of other hydrazine derivatives, researchers might investigate enzymatic or chemo-enzymatic approaches to achieve milder reaction conditions and improved yields. Furthermore, the exploration of flow chemistry techniques could provide a scalable and continuous process for its synthesis, offering better control over reaction parameters and potentially reducing waste.
Advanced Spectroscopic Techniques for Structural Elucidation
A thorough understanding of the molecular structure of this compound is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic techniques are indispensable tools in this endeavor. While crystal structure analysis through X-ray diffraction has provided valuable data on bond lengths and torsion angles, particularly in its adducts with other molecules like triphenylphosphine (B44618) oxide, there remains ample room for further investigation. nih.govresearchgate.net
Future studies are expected to employ a wider array of sophisticated spectroscopic methods. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed insights into the structure and dynamics of the molecule in its solid form. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be utilized to study the gas-phase conformation and interactions of the compound and its derivatives. A combination of experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy with theoretical calculations will continue to be crucial for a comprehensive vibrational analysis. nih.govresearchgate.net
Table 1: Spectroscopic Data for a this compound Adduct
| Spectroscopic Technique | Key Findings |
| X-ray Crystallography | Revealed detailed bond lengths and a change in the H-N-N-H torsion angle upon adduct formation. nih.govresearchgate.net |
| FTIR Spectroscopy | Identified characteristic vibrational frequencies for N-H, C-H, and C=O bonds. nih.gov |
| Raman Spectroscopy | Provided complementary vibrational data, including a very strong band at 997 cm⁻¹. nih.gov |
Computational Design of Novel Derivatives
Computational chemistry and molecular modeling have emerged as powerful tools for the rational design of new molecules with tailored properties. For this compound, computational methods can be employed to predict the physicochemical and electronic properties of its novel derivatives. By systematically modifying the core structure in silico, researchers can screen for candidates with enhanced characteristics for specific applications.
Future research in this area will likely focus on using quantum-chemical computational methods to design derivatives with specific functionalities. For instance, density functional theory (DFT) calculations can be used to predict the reactivity, stability, and spectroscopic properties of new compounds. This computational pre-screening can significantly reduce the experimental effort required to synthesize and test new derivatives, accelerating the discovery of molecules with potential applications in fields such as energetic materials or as precursors for pharmacologically active compounds.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of chemical syntheses. The future development of synthetic routes to this compound and its derivatives will undoubtedly be guided by these principles. This involves a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Key areas for future research include the development of catalytic syntheses that replace stoichiometric reagents, thereby increasing atom economy. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be explored to replace traditional volatile organic compounds. Furthermore, inspiration can be drawn from the green synthesis of related compounds, such as the use of multicomponent reactions under solvent-free conditions, to develop more environmentally benign pathways. The overarching goal is to create synthetic processes that are not only efficient but also have a minimal environmental footprint.
Expanding Applications in Materials Science and Catalysis
The bifunctional nature of this compound, with its reactive N-H groups and ester functionalities, makes it an attractive building block for the synthesis of more complex molecules and materials. While its applications in materials science and catalysis are still emerging, there is significant potential for future development.
In materials science, this compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers, such as polyamides or polyurethanes, with unique thermal and mechanical properties. Its structure also suggests potential as a ligand for the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. The hydrazine dicarboxylate moiety can coordinate with metal ions to form robust and porous structures.
In the realm of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. The nitrogen and oxygen donor atoms can chelate to a metal center, influencing its catalytic activity and selectivity in various organic transformations. Furthermore, its role as a precursor for the synthesis of heterocyclic compounds opens up avenues for creating novel catalysts and functional materials. researchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing dimethyl hydrazine-1,2-dicarboxylate, and how can reaction conditions be optimized?
DMHD is typically synthesized via the reaction of hydrazine hydrate with methyl chloroformate under controlled conditions. Key factors include maintaining temperatures below 0°C to suppress side reactions like over-alkylation and using ether as a solvent to stabilize intermediates. For example, reacting hydrazine with methyl chloroformate in ether at -5–5°C for 2 hours yields DMHD with high purity . Optimization involves adjusting stoichiometric ratios (e.g., hydrazine:chloroformate = 1:1.1) and monitoring progress via IR spectroscopy (C=O stretch at ~1730 cm⁻¹) and ¹H NMR (characteristic N–H and ester methyl signals) .
Q. How is DMHD characterized structurally, and what analytical techniques are critical for confirming its identity?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- IR spectroscopy : Identifies carbonyl (C=O, ~1730 cm⁻¹) and N–H stretches (~3200–3180 cm⁻¹) .
- ¹H/¹³C NMR : Resonances for ester methyl groups (~3.8 ppm for ¹H; ~52 ppm for ¹³C) and hydrazine protons (~6–8 ppm) are diagnostic .
- X-ray crystallography : Resolves hydrogen-bonding networks and torsional angles (e.g., H–N–N–H angle ~105° in DMHD-triphenylphosphine oxide co-crystals) .
Q. What role does DMHD play in the Mitsunobu reaction, and how are by-products managed?
DMHD derivatives (e.g., diisopropyl azodicarboxylate, DIAD) act as oxidizing agents in Mitsunobu reactions. Key by-products include triphenylphosphine oxide and bis-substituted hydrazines, which can co-crystallize with DMHD. Co-crystals are stabilized via N–H···O hydrogen bonds (bond length ~2.8 Å) and weak C–H···O interactions. Separation strategies involve selective crystallization or basic hydrolysis (e.g., sodium methoxide treatment) to isolate polar products .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in DMHD co-crystals influence its reactivity and stability?
In DMHD-triphenylphosphine oxide co-crystals, N–H···O hydrogen bonds (distance ~2.8–3.0 Å) create a rigid lattice that stabilizes the hydrazine moiety. The torsional angle (H–N–N–H) increases from 95° in free DMHD to 105° in the co-crystal, slightly reducing nucleophilicity. This structural rigidity can slow decomposition but may also hinder reactivity in certain transformations . FTIR shifts (P=O stretch from 1190 cm⁻¹ in free triphenylphosphine oxide to 1166 cm⁻¹ in the co-crystal) confirm moderate hydrogen-bond strength .
Q. What mechanistic insights exist for DMHD’s role in hydrazination reactions, and how do substituents affect regioselectivity?
DMHD derivatives participate in metal-free hydrazination of heterocycles (e.g., imidazo[1,2-a]pyridines). The reaction proceeds via a radical or polar mechanism, depending on substituents. Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the hydrazine nitrogen, favoring C–N bond formation at the 3-position of imidazo-pyridines. Regioselectivity is confirmed by ¹H NMR and HRMS analysis of products .
Q. How can DMHD derivatives be used to synthesize trisubstituted hydrazines, and what are the challenges in achieving selectivity?
Di-tert-butyl DMHD derivatives undergo sequential alkylation under mild conditions. Mono-alkylation occurs at room temperature, while di-alkylation requires elevated temperatures. Selective deprotection of one tert-butoxycarbonyl (Boc) group via acid hydrolysis (e.g., HCl/dioxane) enables trisubstitution. Challenges include avoiding over-alkylation and ensuring compatibility with sensitive functional groups. Reaction progress is monitored by TLC and mass spectrometry .
Data Contradictions and Resolution
Q. Why do reported yields for DMHD synthesis vary across studies, and how can reproducibility be improved?
Discrepancies arise from differences in solvent purity, temperature control, and workup procedures. For instance, traces of water can hydrolyze methyl chloroformate, reducing yields. Reproducibility requires strict anhydrous conditions, inert atmospheres, and real-time monitoring via IR or NMR .
Q. How do crystallographic data for DMHD co-crystals reconcile with spectroscopic observations of hydrogen-bond strength?
X-ray data show moderate N–H···O hydrogen bonds (2.8–3.0 Å), yet FTIR indicates only a slight P=O frequency shift (~24 cm⁻¹). This suggests that while hydrogen bonds contribute to lattice stability, they are weaker than those in stronger donor-acceptor systems. Computational studies (e.g., DFT) could further clarify this discrepancy .
Methodological Recommendations
- Crystallization : Use slow evaporation in dichloromethane/methanol (1:1) to grow DMHD co-crystals suitable for X-ray analysis .
- Reaction Monitoring : Employ in-situ FTIR to track carbonyl group transformations during Mitsunobu reactions .
- Safety : Handle DMHD derivatives in fume hoods due to potential hydrazine release upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
